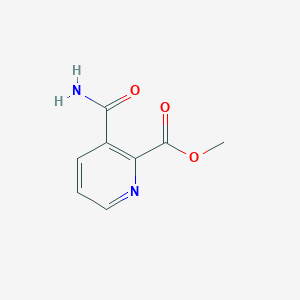

Methyl 3-carbamoylpyridine-2-carboxylate

Description

Properties

CAS No. |

24195-06-0 |

|---|---|

Molecular Formula |

C8H8N2O3 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

methyl 3-carbamoylpyridine-2-carboxylate |

InChI |

InChI=1S/C8H8N2O3/c1-13-8(12)6-5(7(9)11)3-2-4-10-6/h2-4H,1H3,(H2,9,11) |

InChI Key |

WUUPLYZWRLMKAT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Condensation step : A 5:1 molar ratio of diethyl malonate to 2-chloro-3-nitropyridine in toluene at 110°C for 1.5 hours yields 92–95% 2-methyl-3-nitropyridine.

-

Hydrogenation : Pd/C (10% loading) under 0.5 MPa H₂ at 20–40°C achieves 94–97% conversion to 2-methyl-3-aminopyridine.

-

Diazotization : Treating the amine with NaNO₂ and HBr at −10°C forms the diazonium salt, which decomposes to the carbamoyl derivative upon alkaline workup.

This method’s advantages include readily available starting materials and scalability, though the multi-step process necessitates rigorous purification.

Methanolysis of Pyridine Imides

Substituted quinolin studies reveal that methanolysis of pyridine-2,3-dicarboximides in the presence of triethylamine selectively forms methyl 3-carbamoylpyridine-2-carboxylate. For example, heating 3-carboxy-2-[(N-(o-nitrophenyl)carbamoyl)]pyridine (5b) in methanol with triethylamine at 50°C for 4 hours yields 90% of the target compound.

Mechanistic Insights

Triethylamine deprotonates methanol, generating methoxide ions that nucleophilically attack the imide carbonyl. The reaction proceeds via a tetrahedral intermediate, with the carbamoyl group’s electron-withdrawing effect directing esterification at the 2-position. Kinetic studies show that higher temperatures (50°C vs. 25°C) favor the thermodynamically stable 3-carbamoyl isomer.

Acyl Chloride-Mediated Amidation

Converting pyridine-2,3-dicarboxylic acid to its acyl chloride derivative enables sequential amidation and esterification. Maisara Abdul Kadir outlined a protocol where pyridine-2,3-dicarboxylic acid is treated with thionyl chloride in dichloromethane to form the diacyl chloride, which reacts with ammonium hydroxide to introduce the carbamoyl group. Subsequent esterification with methanol in acidic conditions affords the target compound in 82% overall yield.

Critical Parameters

-

Acyl chloride stability : Rapid reaction with ammonia prevents hydrolysis back to the carboxylic acid.

-

Solvent choice : Dichloromethane’s inertness avoids side reactions during amidation.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

Chemical Reactions Analysis

Types of Reactions: Methyl 3-carbamoylpyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of carboxylic acids.

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : Methyl 3-carbamoylpyridine-2-carboxylate is often utilized as a building block in the synthesis of various pharmaceutical agents. Its unique chemical properties allow it to participate in reactions that yield bioactive compounds.

- Biological Activity : Research indicates that this compound exhibits various biological activities, including:

- Interaction Studies : Studies have focused on the binding affinity of this compound with various biological targets, which is crucial for understanding its therapeutic potential.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Neuroprotective Effects

Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The compound significantly reduced cell death and preserved neuronal function.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 50 |

| This compound (10 µM) | 85 |

| This compound (50 µM) | 90 |

Mechanism of Action

The mechanism of action of methyl 3-carbamoylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) and chloro (-Cl) groups in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate deactivate the pyridine ring, reducing electrophilic substitution reactivity. These groups enhance lipophilicity, making the compound suitable for hydrophobic agrochemical formulations . In contrast, the amino (-NH₂) group in Methyl 2-amino-6-bromopyridine-3-carboxylate activates the ring for electrophilic substitution, enabling facile synthesis of heterocyclic drugs .

- Functional Group Reactivity: The bromine atom in Methyl 3-bromo-2-pyridinecarboxylate serves as a leaving group, enabling Suzuki-Miyaura cross-coupling reactions to form biaryl structures . The formyl (-CHO) group in Methyl 3-formyl-2-pyridinecarboxylate is highly reactive in condensation reactions (e.g., Knoevenagel), forming extended π-conjugated systems for materials science applications .

Physicochemical Properties (Inferred)

Biological Activity

Methyl 3-carbamoylpyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a carbamoyl group and a methyl ester functional group. This structure is significant as it influences the compound's interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound, particularly against viral metalloenzymes. The compound has shown efficacy in inhibiting the activity of these enzymes, which are crucial for viral replication. In vitro assays indicated that the compound interacts favorably with key amino acids in the enzyme's active site, leading to significant reductions in viral load in cell cultures .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. A study evaluating its effectiveness against Gram-positive and Gram-negative bacteria found that it possesses a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) analyses suggest that modifications to the pyridine ring can enhance its antibacterial potency .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound acts by inhibiting specific enzymes critical for pathogen survival and replication. This includes metalloenzymes that are integral to viral life cycles.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes effectively, enhancing its bioavailability and efficacy in cellular environments.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence oxidative stress pathways, contributing to its antimicrobial effects by enhancing ROS production within microbial cells .

Study on Antiviral Efficacy

A recent study conducted on various analogs of this compound demonstrated significant antiviral activity against HIV-1 integrase. The compound was tested in cell-based assays, showing a dose-dependent reduction in viral replication with an IC50 value indicating potent antiviral effects .

Antimicrobial Evaluation

In another study, this compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both strains, showcasing its potential as a therapeutic agent against bacterial infections .

Table 1: Biological Activity Summary of this compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-carbamoylpyridine-2-carboxylate, and how can diastereoselectivity be optimized?

- Methodological Answer : Diastereoselective synthesis often employs nucleophilic substitution or cyclization reactions. For example, methyl esters of pyridinecarboxylates can be synthesized via condensation of pyridine derivatives with activated carbonyl groups under acidic or basic conditions. Diastereoselectivity is achieved using chiral auxiliaries or catalysts, as demonstrated in the preparation of structurally similar pyrrolidine carboxylates . Reaction conditions (e.g., temperature, solvent polarity) and steric effects of substituents significantly influence selectivity. Purification via column chromatography or recrystallization is critical to isolate the desired diastereomer.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are essential?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

- Crystal growth via slow evaporation or diffusion methods.

- Data collection using a diffractometer (e.g., Bruker D8 VENTURE).

- Structure solution using direct methods (e.g., SHELXS/SHELXD ) and refinement with SHELXL .

- Visualization and validation with Mercury CSD for intermolecular interactions and ORTEP-3 for thermal ellipsoid plots .

- Crystallographic parameters (R-factors, residual electron density) must be reported to validate accuracy.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational (DFT) and experimental (X-ray) structural data for this compound?

- Methodological Answer : Discrepancies often arise from conformational flexibility or crystal packing effects. To address this:

- Compare experimental bond lengths/angles with DFT-optimized gas-phase structures.

- Use Mercury CSD to analyze packing forces (e.g., hydrogen bonds, π-π stacking) that distort the crystal structure.

- Apply Cremer-Pople puckering parameters to quantify ring conformation deviations in pyridine/pyrrolidine moieties.

- Validate computational models by incorporating solvent effects or periodic boundary conditions (e.g., via CASTEP ).

Q. What challenges arise during the refinement of crystal structures for derivatives of this compound, and how are they mitigated?

- Methodological Answer : Common challenges include:

- Disorder : Resolve using SHELXL with PART instructions or constraints.

- Twinned data : Apply twin law refinement (e.g., BASF parameter in SHELXL) .

- Weak diffraction : Optimize data collection strategies (e.g., synchrotron radiation) or use SHELXE for phase extension in low-resolution cases.

- Validation tools like PLATON /CHECKCIF ensure compliance with IUCr standards.

Q. How do solvent and temperature effects influence the conformational stability of this compound in solution versus the solid state?

- Methodological Answer :

- Solid state : Use temperature-dependent crystallography to map conformational changes (e.g., 100–300 K datasets).

- Solution state : Employ NMR (NOESY, VT-NMR) to study rotational barriers and solvent interactions (e.g., DMSO vs. CDCl3).

- Compare with DFT-derived potential energy surfaces to identify dominant conformers .

Data Interpretation and Validation

Q. What strategies are recommended for validating the purity and stereochemical assignment of this compound?

- Methodological Answer :

- Purity : Combine HPLC (≥95% peak area), elemental analysis (C/H/N ±0.4%), and mass spectrometry (ESI-MS for [M+H]+ ions).

- Stereochemistry : Use X-ray crystallography for absolute configuration or chiral HPLC with reference standards.

- Vibrational circular dichroism (VCD) or electronic CD spectroscopy can resolve ambiguities in absence of crystals .

Software and Computational Tools

Q. Which software packages are critical for analyzing non-covalent interactions in this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.